Isodecyl formate
Description
Historical Context of Formate (B1220265) Ester Chemistry
The study of formate esters is intrinsically linked to the history of their parent acid, formic acid. First isolated in 1671 from the distillation of ants, formic acid was named after the Latin word for ant, formica. acs.org The development of ester chemistry followed, with esterification—the reaction between an acid and an alcohol to form an ester and water—becoming a fundamental process in organic chemistry. newworldencyclopedia.org
Formate esters, with the general formula HCOOR, were among the early esters to be studied. newworldencyclopedia.orgwikipedia.org Many are formed spontaneously when an alcohol is dissolved in formic acid. wikipedia.org Historically, the most significant formate ester has been methyl formate, produced as an intermediate in the industrial synthesis of formic acid from methanol (B129727) and carbon monoxide. acs.orgwikipedia.org Compared to the more widely used acetate (B1210297) esters, formate esters are generally less stable, which has historically limited their commercial applications, though they are noted for often having distinctive, fragrant odors. wikipedia.org The synthesis of various formate salts and esters has also been crucial in developing catalysts; for example, the decarboxylation of nickel formate produces finely powdered nickel metal useful for hydrogenation. wikipedia.org
Contemporary Significance of Isodecyl Formate within Organic Chemistry
In modern organic chemistry, this compound and related long-chain esters are valued for their specific physical and chemical properties. This compound is a colorless liquid with a molecular formula of C₁₁H₂₂O₂. vulcanchem.comontosight.ai Its branched alkyl group enhances its thermal stability and lowers its crystallization tendency compared to its linear counterparts. vulcanchem.com This makes it a compound of interest in material science and polymer chemistry.
The primary significance of this compound in a contemporary context includes:
Solvent and Reaction Medium : Its structure allows for solubility in both polar and nonpolar solvents, making it a versatile medium for various chemical reactions and formulations where controlled evaporation is necessary. vulcanchem.com
Fragrance and Flavor Chemistry : Like many formate esters, this compound possesses a characteristic fruity or floral odor, leading to its use as a fragrance ingredient in perfumery and cosmetics. ontosight.ai
Intermediate in Chemical Synthesis : It serves as an intermediate in the synthesis of other chemical compounds, including certain active pharmaceutical ingredients (APIs). ontosight.ai
Plasticizer and Lubricant : The "isodecyl" group is found in other commercially important compounds like isodecyl citrate (B86180) and isodecyl pelargonate, which are used as plasticizers and lubricants. dataintelo.combiosynth.com This suggests a potential role for this compound in similar applications, contributing to the flexibility and durability of plastic products. dataintelo.com
Research into the synthesis of copolymers involving related isodecyl compounds, such as isodecyl methacrylate (B99206), highlights the utility of the isodecyl group in creating polymers with specific thermal properties and high molecular weights. matec-conferences.org
Fundamental Chemical Structures and Nomenclature of this compound Isomers
The term "isodecyl" does not refer to a single, defined structure but rather to a mixture of branched-chain ten-carbon (C10) isomers. nih.gov Consequently, "this compound" is a mixture of structural isomers. Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. wikipedia.org
The isodecyl group is derived from isodecanol (B128192) (or isodecyl alcohol), which is commercially produced from olefin feedstocks. The resulting alcohol is typically a mixture of various trimethyl-1-heptanols and dimethyl-1-octanols. nih.gov The most common isomer in commercial isodecanol is 8-methylnonan-1-ol. nih.gov
Therefore, the principal isomer of this compound is 8-methylnonyl formate . The IUPAC nomenclature for an ester is derived from the parent alcohol and the parent carboxylic acid. newworldencyclopedia.orgpcc.eu In this case, the alcohol is 8-methylnonan-1-ol and the acid is formic acid (methanoic acid), giving the ester name 8-methylnonyl methanoate, or more commonly, 8-methylnonyl formate.
The table below details the primary isomer of this compound.
| Isomer Name | Parent Alcohol | Chemical Structure of Ester |
| 8-methylnonyl formate | 8-methylnonan-1-ol | CC(C)CCCCCCCOC=O |
Other isomers present in a commercial mixture of this compound would include various dimethyl-octyl formates and trimethyl-heptyl formates, depending on the specific composition of the isodecyl alcohol used in synthesis.
Chemical Data for this compound
The following table summarizes key chemical data for this compound, primarily referring to the main isomer, 8-methylnonyl formate.
| Property | Value/Description | Source(s) |
| IUPAC Name | 8-methylnonyl formate | vulcanchem.com |
| Synonyms | Isodecyl methanoate | ontosight.ai |
| CAS Registry Number | 36311-36-1 | vulcanchem.com |
| Molecular Formula | C₁₁H₂₂O₂ | vulcanchem.comontosight.ai |
| Molecular Weight | 186.29 g/mol | vulcanchem.comontosight.ai |
| Appearance | Clear, colorless liquid | vulcanchem.comontosight.ai |
| Density | ~0.88–0.89 g/cm³ (at 20°C) | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
36311-36-1 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
8-methylnonyl formate |
InChI |
InChI=1S/C11H22O2/c1-11(2)8-6-4-3-5-7-9-13-10-12/h10-11H,3-9H2,1-2H3 |
InChI Key |
IAZGXKVGMCDFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC=O |
Origin of Product |
United States |
Synthetic Routes and Reaction Mechanisms for Isodecyl Formate
Direct Esterification Methodologies
Direct esterification involves the reaction of isodecyl alcohol with formic acid, typically in the presence of an acid catalyst. vulcanchem.comquora.com This reversible reaction is driven towards the formation of the ester, isodecyl formate (B1220265), and water. chemguide.co.uk
The general chemical equation for this reaction is: (CH₃)₂CH(CH₂)₇OH + HCOOH ⇌ (CH₃)₂CH(CH₂)₇OCHO + H₂O Isodecyl Alcohol + Formic Acid ⇌ Isodecyl Formate + Water
To favor the production of this compound, the equilibrium of this reaction can be shifted to the right by using an excess of one of the reactants or by removing the water as it is formed. chemguide.co.ukresearchgate.net
A range of catalysts can be employed to accelerate the direct esterification of isodecyl alcohol.
Mineral Acids: Concentrated sulfuric acid is a commonly used and cost-effective catalyst for this type of reaction. vulcanchem.comquora.comchemguide.co.uk
Solid Acid Catalysts: Heterogeneous catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resins and graphene oxide, offer advantages in terms of reusability and ease of separation from the reaction mixture. organic-chemistry.org Macroporous polymeric acid catalysts have also been shown to be effective at lower temperatures without the need for water removal. organic-chemistry.org
Lewis Acids: Lewis acids like magnesium chloride can catalyze the reaction, often in conjunction with other reagents. organic-chemistry.org
Iodine: Molecular iodine has been reported as a catalyst for the direct esterification of alcohols with formic acid. nih.gov
The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the structure of the alcohol and carboxylic acid. tu-dortmund.demontana.edu Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation. montana.edursc.org
Thermodynamically, esterification is a reversible process, and the position of the equilibrium is described by the equilibrium constant (Keq). tu-dortmund.de The Gibbs free energy of the reaction determines the value of Keq. tu-dortmund.de For many esterification reactions, the change in enthalpy is small, meaning that temperature has a limited effect on the equilibrium position. tu-dortmund.de The primary thermodynamic consideration is shifting the equilibrium to favor product formation. researchgate.net
Table 1: Factors Influencing Esterification Kinetics and Thermodynamics
| Factor | Effect on Kinetics (Rate) | Effect on Thermodynamics (Equilibrium) |
|---|---|---|
| Temperature | Increases reaction rate. montana.edu | Minimal effect on equilibrium position. tu-dortmund.de |
| Catalyst | Increases reaction rate. chemguide.co.uk | Does not affect equilibrium position. |
| Reactant Concentration | Increasing the concentration of one reactant can increase the rate. | An excess of one reactant shifts the equilibrium toward the products. chemguide.co.uk |
| Water Removal | No direct effect on the forward reaction rate. | Shifts the equilibrium toward the products. chemguide.co.uk |
To maximize the yield of this compound, reaction conditions must be carefully optimized. Key parameters include:
Stoichiometry: Using an excess of either isodecyl alcohol or formic acid can drive the reaction to completion. chemguide.co.uk
Temperature: While higher temperatures increase the reaction rate, they can also lead to side reactions. The optimal temperature is a balance between reaction speed and selectivity.
Catalyst Loading: The amount of catalyst used will affect the reaction rate. An optimal loading will provide a sufficient rate without causing unwanted side reactions or purification challenges.
Water Removal: Techniques such as azeotropic distillation are often employed to remove water as it is formed, thereby continuously shifting the equilibrium towards the products and achieving higher yields. chemguide.co.uk
Under optimized conditions, direct esterification can achieve yields of this compound exceeding 90%. vulcanchem.com
Kinetic and Thermodynamic Aspects of Esterification Reactions
Alternative Synthetic Pathways
While direct esterification is the most common method, other synthetic routes can be utilized for the preparation of this compound.
Transesterification involves the reaction of an existing ester with an alcohol to produce a new ester. epo.org In the context of this compound synthesis, this would typically involve reacting a simple formate ester, such as methyl formate or ethyl formate, with isodecyl alcohol in the presence of a catalyst. nih.govepo.org
The general reaction is: HCOOR' + (CH₃)₂CH(CH₂)₇OH ⇌ (CH₃)₂CH(CH₂)₇OCHO + R'OH Formate Ester + Isodecyl Alcohol ⇌ this compound + Alcohol
This method can be advantageous when the starting formate ester is readily available or when direct esterification is problematic. Catalysts for transesterification can be acidic or basic. scielo.br Mixed salt acetylacetonate (B107027) complexes, particularly those of zinc or iron, have been patented as effective catalysts for transesterification reactions involving isodecyl alcohol. epo.org
Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a molecule. The synthesis of formate esters can be achieved through the carbonylation of alcohols. nih.gov For this compound, this would involve the reaction of isodecyl alcohol with carbon monoxide (CO) in the presence of a suitable catalyst.
(CH₃)₂CH(CH₂)₇OH + CO → (CH₃)₂CH(CH₂)₇OCHO Isodecyl Alcohol + Carbon Monoxide → this compound
This process is analogous to the industrial production of methyl formate from methanol (B129727) and carbon monoxide. mdpi.com Palladium-catalyzed carbonylation of alcohols is a known method for producing formate esters. nih.gov The reaction often requires a catalyst system that can activate the alcohol and facilitate the insertion of carbon monoxide.
Emerging Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of esters, including this compound, to develop more environmentally benign and efficient processes. These approaches focus on minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources.
Enzymatic Synthesis: One of the most promising green alternatives to traditional chemical synthesis is the use of enzymes as catalysts. Lipases, in particular, have been extensively studied for esterification reactions due to their high selectivity, mild reaction conditions, and biodegradability. The enzymatic synthesis of formate esters, analogous to this compound, involves the direct esterification of formic acid with an alcohol. pearson.commdpi.com
The reaction, catalyzed by an immobilized lipase (B570770) such as Novozym 435 (a lipase from Candida antarctica), proceeds under mild temperatures (typically 30-50°C), which significantly reduces energy consumption compared to conventional methods that often require high temperatures. jove.com The mechanism involves the formation of an acyl-enzyme complex at the active site of the lipase, followed by a nucleophilic attack by the alcohol (isodecyl alcohol) to form the ester and release water as the only byproduct. mdpi.commdpi.com This process avoids the use of harsh acid or base catalysts and simplifies product purification. jove.com Research on similar formate esters, such as octyl formate and phenethyl formate, has demonstrated high conversion yields, often exceeding 90%, under optimized, solvent-free, or green solvent conditions. pearson.com
Table 1: Optimized Conditions for Enzymatic Synthesis of Formate Esters
| Formate Ester | Catalyst | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Conversion Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenethyl Formate | Novozym 435 | Phenethyl Alcohol | 1:5 | 40 | 95.9 | pearson.com |
| Octyl Formate | Novozym 435 | 1-Octanol | 1:7 | 40 | 96.5 | N/A |
Use of Solid Acid Catalysts: Another significant green chemistry approach is the replacement of corrosive and difficult-to-separate homogeneous acid catalysts like sulfuric acid with heterogeneous solid acid catalysts. mdpi.com Solid acids, such as sulfonated resins, zeolites, metal oxides, and functionalized silica (B1680970), offer several advantages:
Reusability: They can be easily recovered from the reaction mixture by simple filtration and reused multiple times, reducing catalyst waste and cost.
Reduced Corrosion: Being solid, they are less corrosive to equipment than liquid mineral acids.
Simplified Purification: The product is not contaminated with the acid catalyst, simplifying the work-up process and minimizing the generation of neutralized salt waste. mdpi.com
For esterification reactions, these catalysts provide active sites for the reaction to occur on their surface, functioning similarly to homogeneous acids but within a more sustainable framework. mdpi.com
Renewable Feedstocks: The core components of this compound, isodecyl alcohol and formic acid, can potentially be sourced from renewable feedstocks. Isodecyl alcohol can be produced via the hydroformylation of C9 olefins, which may be derived from biological sources. Formic acid is a key product in biorefinery processes and can be generated from the oxidation of biomass or through the hydrogenation of carbon dioxide, a greenhouse gas. nih.gov Utilizing bio-based feedstocks aligns with the green chemistry principle of using renewable rather than depleting resources, thereby reducing the carbon footprint of the final product.
Mechanistic Investigations of this compound Formation
Acid-Catalyzed Esterification Mechanisms
The most traditional and widely understood method for synthesizing this compound is the direct esterification of formic acid with isodecyl alcohol, catalyzed by a strong acid. This reaction is a classic example of the Fischer-Speier esterification. athabascau.cawikipedia.org The mechanism is a reversible, multi-step process involving nucleophilic acyl substitution. mdpi.com
The mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of formic acid by the acid catalyst (e.g., H₂SO₄). masterorganicchemistry.comresearchgate.net This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.orgmasterorganicchemistry.com
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of isodecyl alcohol attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a protonated tetrahedral intermediate (an oxonium ion). wikipedia.orgmasterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur in a single step or via a two-step deprotonation/protonation sequence involving the solvent or another alcohol molecule. masterorganicchemistry.com This transfer converts one of the hydroxyl groups into a much better leaving group: water.
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. libretexts.org
Deprotonation: The resulting protonated ester is deprotonated (often by the conjugate base of the catalyst or a water molecule) to yield the final this compound ester and regenerate the acid catalyst. masterorganicchemistry.com
Since all steps are in equilibrium, the reaction is typically driven to completion by using an excess of one reactant (usually the alcohol) or by removing the water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. athabascau.camasterorganicchemistry.com
Base-Catalyzed Approaches to Formate Ester Synthesis
While direct esterification of a carboxylic acid is acid-catalyzed, base-catalyzed methods are also viable, primarily through the process of transesterification. masterorganicchemistry.com In this approach, this compound is synthesized not from formic acid directly, but by reacting isodecyl alcohol with another, more readily available formate ester (e.g., methyl formate or ethyl formate) in the presence of a strong base.
The mechanism for base-catalyzed transesterification involves the following steps:
Formation of an Alkoxide: The strong base, typically sodium methoxide (B1231860) (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃), deprotonates the isodecyl alcohol to form the corresponding isodecyl alkoxide. While effective, a more common industrial practice is to simply add the base catalyst, which generates the reactive alkoxide in situ.
Nucleophilic Acyl Substitution: The highly nucleophilic isodecyl alkoxide attacks the carbonyl carbon of the starting formate ester (e.g., methyl formate). masterorganicchemistry.com
Formation of a Tetrahedral Intermediate: This attack breaks the π-bond of the carbonyl, leading to the formation of a negatively charged tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the original alkoxide group (e.g., methoxide, CH₃O⁻). masterorganicchemistry.com
Proton Transfer (Equilibrium): The expelled methoxide ion can deprotonate another molecule of isodecyl alcohol, propagating the catalytic cycle, or it can be neutralized in a final workup step.
This process is also an equilibrium, which can be driven toward the product by using a large excess of isodecyl alcohol or by removing the more volatile alcohol byproduct (e.g., methanol) through distillation. masterorganicchemistry.com Base-catalyzed transesterification is often faster and proceeds under milder conditions than acid-catalyzed esterification. mdpi.com However, it is sensitive to the presence of water and free fatty acids in the reactants, which can lead to saponification and consume the catalyst. d-nb.info
Role of Specific Catalysts in Reaction Selectivity and Rate
Homogeneous Acid Catalysts: Conventional Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective at accelerating the Fischer esterification by activating the formic acid. mdpi.comwikipedia.org Their primary role is to increase the rate of reaction by lowering the activation energy required for the nucleophilic attack. However, they are generally non-selective and can promote side reactions such as dehydration of the alcohol, especially at higher temperatures. Their homogeneous nature also complicates product separation and leads to waste generation. researchgate.net
Heterogeneous Acid Catalysts: Solid acid catalysts are a greener alternative. Their catalytic activity depends on the nature, strength, and density of their acid sites. mdpi.com For instance, macroporous polymeric resins with sulfonic acid (-SO₃H) groups can achieve high yields at moderate temperatures (50-80°C) without the need for water removal. organic-chemistry.org The defined pore structure of catalysts like zeolites can impart shape selectivity, potentially favoring the reaction of specific isomers of isodecyl alcohol if a mixed isomer stream is used. The rate is often influenced by mass transfer limitations, where reactants must diffuse to the active sites within the catalyst pores. mdpi.com
Base Catalysts: In transesterification, homogeneous base catalysts like sodium methoxide are highly effective and lead to very fast reaction rates, often thousands of times faster than acid catalysts under similar conditions. mdpi.commdpi.com However, their selectivity is poor in the presence of free acids, leading to soap formation. d-nb.info Heterogeneous base catalysts, such as alkaline-earth metal oxides (e.g., CaO, MgO) or supported alkali metals (e.g., NaOH/Al₂O₃), offer improved selectivity and easier separation. d-nb.info Their performance is linked to their surface basicity; stronger basic sites generally lead to higher reaction rates.
Lewis Acid Catalysts: Lewis acids such as tin compounds (e.g., tin(II) oxalate), zinc chloride (ZnCl₂), or aluminum chloride (AlCl₃) can also catalyze esterification. softbeam.netresearchgate.net They function by coordinating to the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, similar to protonation by a Brønsted acid. researchgate.net Lewis acids can be particularly effective for transesterification reactions and are sometimes used in industrial processes for producing plasticizers from alcohols like isodecyl alcohol. researcher.life Some Lewis acids have been shown to enhance catalytic activity and accelerate the rate-limiting step in formate production. rsc.org
Table 2: Comparison of Catalyst Types for Formate Ester Synthesis
| Catalyst Type | Typical Catalyst | Mechanism | Advantages | Disadvantages | Rate/Selectivity Profile | Reference |
|---|---|---|---|---|---|---|
| Homogeneous Acid | H₂SO₄, TsOH | Fischer-Speier Esterification | Low cost, high rate | Corrosive, difficult to separate, promotes side reactions | High rate, low selectivity | wikipedia.orgresearchgate.net |
| Heterogeneous Acid | Sulfonated Resin, Zeolite | Surface-catalyzed Esterification | Reusable, non-corrosive, easy separation | Higher cost, potential mass transfer limits | Moderate to high rate, improved selectivity | mdpi.commdpi.com |
| Homogeneous Base | NaOCH₃ | Transesterification | Very high rate, mild conditions | Sensitive to water/acid, saponification issues | Very high rate, high selectivity for transesterification | masterorganicchemistry.commdpi.com |
| Heterogeneous Base | CaO, MgO | Surface-catalyzed Transesterification | Reusable, less sensitive than homogeneous bases | Can be poisoned, lower rate than homogeneous | Moderate rate, good selectivity | d-nb.info |
| Lewis Acid | SnCl₂, ZnCl₂ | Carbonyl Activation | Effective for transesterification, can be tuned | Moisture sensitive, can be toxic | Variable rate, good selectivity | softbeam.netresearchgate.net |
| Biocatalyst | Immobilized Lipase | Enzyme Catalysis | Very high selectivity, mild conditions, green | Higher cost, slower rate, sensitive to conditions | Moderate rate, excellent selectivity | mdpi.commdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation of Isodecyl Formate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. aanda.org For isodecyl formate (B1220265), both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, provide a comprehensive picture of its atomic connectivity and isomeric form.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
The ¹H NMR spectrum of isodecyl formate is predicted to exhibit characteristic signals that confirm the presence of both the formate and the isodecyl moieties. The most downfield signal is expected to be a singlet for the formate proton (H-C=O), typically appearing around 8.0 ppm. chemicalbook.comdocbrown.info This distinct chemical shift is a hallmark of formate esters. nih.gov
The protons on the isodecyl chain will show a more complex pattern of signals. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂ -) are expected to appear as a triplet at approximately 4.1-4.2 ppm. The remaining protons of the branched isodecyl group, including methine and methyl protons, will resonate further upfield, generally between 0.8 and 1.6 ppm. The integration of these signals will correspond to the number of protons in each unique chemical environment, confirming the 1:2:19 ratio of the formate proton to the alpha-methylene protons to the remaining isodecyl protons.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Formate (H-C=O) | ~8.0 | Singlet | 1H |
| Methylene (-O-CH₂-) | ~4.1-4.2 | Triplet | 2H |
| Isodecyl Chain (CH, CH₂, CH₃) | ~0.8-1.6 | Multiplets | 19H |
This table is based on predicted values and data from related formate esters. chemicalbook.comdocbrown.info
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the formate group is the most deshielded, with a characteristic chemical shift expected around 160-162 ppm. nih.gov The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) will appear in the range of 60-65 ppm. nih.gov The various carbons of the branched isodecyl chain will give rise to a series of peaks in the upfield region, typically between 10 and 40 ppm. The specific chemical shifts of these carbons can help to confirm the branching pattern of the isodecyl group.
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~160-162 |
| Methylene (-O-CH₂-) | ~60-65 |
| Isodecyl Chain (CH, CH₂, CH₃) | ~10-40 |
This table is based on predicted values and data from related formate esters like butyl formate. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Isomeric Differentiation
While 1D NMR provides significant structural information, 2D NMR techniques are crucial for unambiguously assigning all proton and carbon signals and for differentiating between isomers of this compound.
COSY (Correlation Spectroscopy) : A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net This would allow for the tracing of the connectivity of the protons along the isodecyl chain, starting from the methylene group adjacent to the oxygen.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum directly correlates each proton with the carbon to which it is attached. libretexts.org This powerful technique allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal around 4.1-4.2 ppm would show a correlation to the carbon signal around 60-65 ppm, confirming the -O-CH₂- group.
These 2D NMR techniques, when used in combination, provide a robust method for the complete structural elucidation of this compound and for distinguishing it from other isomeric decyl formates. utsunomiya-u.ac.jp
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. specac.com This peak is expected to appear in the region of 1720-1740 cm⁻¹. pharmascholars.com Another key absorption is the C-O stretching vibration of the ester, which typically appears as a strong band in the 1150-1200 cm⁻¹ region. mdpi.com The presence of the isodecyl alkyl chain will be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. spectroscopyonline.com
Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1720-1740 | Strong |
| C-O Stretch (Ester) | ~1150-1200 | Strong |
| C-H Stretch (Alkyl) | ~2850-2960 | Medium-Strong |
| C-H Bend (Alkyl) | ~1375 and ~1465 | Medium |
This table is based on characteristic frequencies for ester and alkyl functional groups. specac.commdpi.comspectroscopyonline.com
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing non-polar bonds. renishaw.com The Raman spectrum of this compound would serve as a unique "molecular fingerprint". google.com Key features in the Raman spectrum would include the C-H stretching vibrations of the alkyl chain, which are typically strong in Raman scattering. The C=O stretch, while strong in the IR, would likely be a weaker but still observable band in the Raman spectrum. The C-C stretching and bending vibrations of the isodecyl backbone would produce a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which is highly specific to the molecule's structure. mdpi.com
Key Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Alkyl) | ~2850-2960 | Strong |
| C=O Stretch (Ester) | ~1720-1740 | Weak-Medium |
| C-C Stretch (Alkyl) | ~800-1200 | Medium |
| C-H Bend (Alkyl) | ~1300-1470 | Medium |
This table is based on general principles of Raman spectroscopy and data for related compounds. renishaw.commdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone in the analytical characterization of this compound, offering unparalleled insight into its molecular structure.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides a reproducible fragmentation pattern, acting as a molecular fingerprint. For this compound (C₁₁H₂₂O₂), the molecular ion (M⁺•) peak is expected at a mass-to-charge ratio (m/z) of 186, corresponding to its nominal molecular weight. However, due to the high energy of electron impact, the molecular ion peak for aliphatic esters can be weak or sometimes absent. whitman.edulibretexts.org
The fragmentation of this compound is dictated by its constituent functional groups: the formate ester and the branched isodecyl alkyl chain (specifically, an 8-methylnonyl group). The fragmentation pathways for simple formate esters are well-documented. cdnsciencepub.comresearchgate.net Key fragmentation for formate esters includes the loss of a hydrogen atom from the formyl group, leading to a stable [M-1]⁺ ion. Another characteristic fragmentation for formate esters is the formation of a protonated formic acid ion [HCOOH₂]⁺ at m/z 47. cdnsciencepub.com
The branched structure of the isodecyl group significantly influences the fragmentation pattern. whitman.edu Cleavage is favored at the branching point due to the formation of more stable secondary carbocations. For this compound (8-methylnonyl formate), the branching occurs at the C8 position of the nonyl chain. This leads to characteristic losses of alkyl radicals. The fragmentation of branched-chain fatty acid methyl esters (BCFAME) shows that cleavage occurs on either side of the branch point. nih.gov For an 8-methylnonyl group, this would suggest preferential cleavage leading to the loss of a methyl group (•CH₃, 15 Da) or larger alkyl fragments. The loss of the largest alkyl fragment at the branch is often favored. whitman.edu
Combining these principles, the expected EI-MS fragmentation pattern for this compound would include:
A molecular ion (M⁺•) peak at m/z 186.
An [M-1]⁺ peak at m/z 185, characteristic of a formate ester.
A peak at m/z 47, corresponding to protonated formic acid.
Fragment ions resulting from cleavage at the branched isodecyl chain. For instance, cleavage of the C-O bond would yield an isodecyl cation [C₁₀H₂₁]⁺ at m/z 141.
A base peak often arises from a McLafferty rearrangement, a common fragmentation pathway for esters with sufficiently long alkyl chains, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. whitman.edulibretexts.org
Table 1: Predicted Major Fragment Ions in the EI-MS of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 186 | [C₁₁H₂₂O₂]⁺• | Molecular Ion |
| 185 | [C₁₁H₂₁O₂]⁺ | Loss of •H from the formyl group |
| 141 | [C₁₀H₂₁]⁺ | Cleavage of the ester C-O bond (loss of •OCHO) |
| 47 | [CH₃O₂]⁺ | Protonated formic acid, [HCOOH₂]⁺ |
| 46 | [CHO₂]⁺ | Formate radical cation [HCOO]⁺• |
This table is predictive and based on established fragmentation principles for esters and branched alkanes.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. massbank.eunih.gov Unlike nominal mass spectrometry, HRMS can measure the m/z ratio to several decimal places, allowing for the calculation of an exact mass. This exact mass is unique to a specific elemental formula, thus confirming the molecular formula of this compound as C₁₁H₂₂O₂.
The theoretical monoisotopic mass of this compound is 186.16198 Da. researchgate.net HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm) of error. This high accuracy allows for the unambiguous differentiation of this compound from other compounds that may have the same nominal mass but different elemental formulas. massbank.eu
Table 2: Predicted HRMS Data for this compound Adducts
| Adduct | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₁₁H₂₃O₂]⁺ | 187.16927 |
| [M+Na]⁺ | [C₁₁H₂₂NaO₂]⁺ | 209.15121 |
| [M+NH₄]⁺ | [C₁₁H₂₆NO₂]⁺ | 204.19581 |
| [M-H]⁻ | [C₁₁H₂₁O₂]⁻ | 185.15471 |
Data sourced from predicted values. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique for the analysis of this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly crucial for this compound as "isodecanol," the precursor alcohol, is often a complex mixture of branched C10 isomers. nih.gov Consequently, the resulting "this compound" can also be a mixture of various isomers.
GC is highly effective at separating volatile compounds, such as esters, based on their boiling points and interactions with the stationary phase of the GC column. scispace.comresearchgate.net Different isomers of this compound will likely have slightly different retention times, allowing for their separation and individual analysis. For instance, a GC-MS analysis of a plant extract successfully identified butyl 8-methylnonyl benzene-1,2-dicarboxylate, demonstrating the technique's utility in resolving complex mixtures containing branched-chain esters. vulcanchem.com
As each separated isomer elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for identification. This allows for the confirmation of the molecular weight (186 amu) and the examination of the fragmentation pattern for each isomeric peak. By comparing the retention times and mass spectra to those of a known standard, GC-MS can be used to:
Assess the purity of an this compound sample.
Identify and quantify the different isomers present in a mixture.
Detect any impurities, such as residual starting materials or by-products from synthesis.
The choice of GC column stationary phase is critical for achieving optimal separation of isomers. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Other Spectroscopic Methods for Elucidation
While mass spectrometry is a primary tool, other spectroscopic methods provide complementary structural information. Infrared (IR) spectroscopy, for example, is used to identify the functional groups present in the molecule. For an ester like this compound, a strong, characteristic absorption band for the carbonyl (C=O) stretch would be expected around 1740-1735 cm⁻¹. Additionally, C-H stretching vibrations for the alkyl groups would appear in the 2850-3000 cm⁻¹ region, and C-O stretching bands would be observed in the 1300-1000 cm⁻¹ region.
Theoretical and Computational Studies of Isodecyl Formate
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to model molecules. These calculations are fundamental to understanding electronic structure and reactivity.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are crucial for obtaining a fundamental understanding of a molecule's electronic properties. For isodecyl formate (B1220265), ab initio calculations such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to describe its electronic structure. mdpi.com
These calculations solve the electronic Schrödinger equation to provide detailed information, including:
Electron Distribution: Mapping the electron density to identify electron-rich and electron-deficient regions. In isodecyl formate, the carbonyl oxygen is an electron-rich site, while the carbonyl carbon and the formyl hydrogen are relatively electron-poor.
Molecular Orbitals: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
Reactivity Prediction: The calculated electronic properties can predict how this compound might react. For instance, the electron-rich carbonyl oxygen is a likely site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack. rsc.org
Advanced ab initio calculations can also be used to construct potential energy surfaces for reactions involving this compound, providing insight into reaction mechanisms and transition states. uol.de The reliability of these methods allows for the study of systems where experimental data may be scarce. pku.edu.cn
Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it suitable for molecules the size of this compound. mdpi.com DFT is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com It is particularly effective for optimizing molecular geometry and calculating thermodynamic properties. nrel.govuctm.edu
For this compound, DFT calculations, often using functionals like B3LYP or M06-2X, can be performed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This provides precise values for bond lengths, bond angles, and dihedral angles.
Calculate Molecular Energy: Compute the total electronic energy, enthalpy, and Gibbs free energy of the molecule. nrel.gov These values are essential for predicting the thermodynamics of reactions involving this compound.
Simulate Vibrational Spectra: Calculate the vibrational frequencies corresponding to the stretching and bending of bonds. These theoretical spectra can be compared with experimental infrared (IR) spectra to confirm the structure.
Below is an illustrative table of optimized geometrical parameters for a representative this compound isomer, as would be obtained from a typical DFT calculation.
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.34 Å |
| Bond Length | O-CH₂ (ester) | ~1.45 Å |
| Bond Angle | O=C-O | ~125° |
| Bond Angle | C-O-CH₂ | ~116° |
In quantum chemical calculations, molecular orbitals are constructed from a set of mathematical functions known as a basis set. The choice of basis set is a critical compromise between computational accuracy and efficiency. pku.edu.cn For a molecule like this compound, with a significant number of atoms, this choice heavily influences the feasibility of the calculation.
Pople-style basis sets (e.g., 6-31G(d,p)): These are computationally efficient and widely used for initial geometry optimizations and frequency calculations on medium to large molecules. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms and hydrogen, respectively, which are important for describing chemical bonds accurately. pku.edu.cn
Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These sets are designed to converge systematically toward the complete basis set (CBS) limit, offering higher accuracy, especially for correlated methods like MP2 and CC. arxiv.org However, their computational cost is significantly higher.
Weigend/Ahlrichs basis sets (e.g., def2-SVP, def2-TZVP): These are modern, well-balanced basis sets optimized for DFT calculations, providing a good balance of accuracy and efficiency across the periodic table. numberanalytics.comarxiv.org
The selection depends on the research goal. A smaller basis set like 6-31G(d) might be sufficient for a preliminary conformational search, while a larger basis set like def2-TZVP would be preferred for calculating final, accurate electronic energies. nrel.gov
| Basis Set Family | Example | Key Feature | Typical Application for this compound |
|---|---|---|---|
| Pople | 6-31G(d,p) | Good efficiency-to-accuracy ratio | Initial geometry optimizations, large-scale screening |
| Dunning | cc-pVTZ | Systematic convergence to high accuracy | High-accuracy energy calculations on specific conformers |
| Weigend/Ahlrichs | def2-TZVP | Optimized for DFT, well-balanced | Reliable geometry and energy calculations |
Density Functional Theory (DFT) Applications for Molecular Geometry and Energy
Molecular Modeling and Simulation
While quantum mechanics provides electronic details, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including conformational flexibility and intermolecular interactions.
This compound is not a single structure but a mixture of isomers, primarily branched nine-carbon alkyl chains attached to the formate group. Even a single one of these isomers possesses significant conformational flexibility due to rotation around its numerous carbon-carbon and carbon-oxygen single bonds. libretexts.org Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. scribd.com
A computational conformational analysis of an this compound isomer would involve:
Identifying Rotatable Bonds: The key dihedral angles along the C-O and C-C bonds of the isodecyl backbone would be identified as degrees of freedom.
Systematic or Stochastic Search: The potential energy surface would be explored by systematically rotating these bonds or using stochastic search algorithms to find various low-energy conformers.
Energy Minimization: Each identified conformer would be subjected to geometry optimization (often with DFT or a computationally cheaper method) to find the nearest local energy minimum.
The stability of different conformers is governed by factors like torsional strain (from eclipsing bonds) and steric strain (from bulky groups being too close to each other). srmist.edu.in For the branched isodecyl group, avoiding steric hindrance between the alkyl branches is a primary factor determining the most stable conformations.
| Key Dihedral Angle for Analysis | Atoms Defining the Angle | Description |
|---|---|---|
| τ₁ | H-C-O-C | Rotation of the isodecyl group relative to the formyl group |
| τ₂ | C-O-C-C | Rotation around the ester C-O bond |
| τ₃, τ₄, ... | C-C-C-C | Rotations within the isodecyl alkyl chain |
Molecular Dynamics (MD) simulations are a powerful technique for studying the collective behavior and interactions of many molecules over time. nih.gov An MD simulation of liquid this compound would provide insights into its bulk properties, such as density, viscosity, and the nature of its intermolecular forces.
The simulation process involves:
System Setup: A number of this compound molecules are placed in a simulation box. Periodic boundary conditions are applied to simulate a bulk liquid. nih.gov
Force Field Application: A classical force field (e.g., COMPASS, GAFF) is used to describe the potential energy of the system. academie-sciences.fr The force field defines parameters for bond stretching, angle bending, dihedral torsion, and non-bonded interactions (van der Waals and electrostatic forces). nih.gov
Simulation Run: Newton's equations of motion are solved iteratively for each atom, generating a trajectory that describes how the positions and velocities of the molecules evolve over time.
| Simulation Parameter | Typical Value/Choice | Purpose |
|---|---|---|
| Force Field | GAFF / COMPASS | Defines the potential energy and forces between atoms. academie-sciences.fr |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates realistic laboratory conditions. |
| Temperature | 298 K (25 °C) | To simulate behavior at room temperature. |
| Simulation Time | 10-100 nanoseconds | To allow for sufficient sampling of molecular motion. |
| Analysis Method | Radial Distribution Function (RDF) | To analyze the packing and structure of the liquid. academie-sciences.fr |
Force Field Development and Validation for Formate Esters
Classical molecular dynamics (MD) simulations rely on force fields, which are sets of potential energy functions and parameters that describe the interactions between atoms in a system. rsc.org The accuracy of MD simulations is critically dependent on the quality of the force field used. rsc.org The development of reliable force fields for formate esters is essential for accurately simulating their behavior in various environments.
The process of force field development involves several steps. Initially, the functional forms for the bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions are chosen. wustl.edu Then, parameters for these functions are derived, often by fitting to high-level quantum mechanical (QM) calculations and experimental data. wustl.edu For formate esters, this would involve calculations on smaller, representative molecules like methyl formate and ethyl formate. ucsb.edu
Validation is a crucial step to ensure the force field can accurately reproduce experimental properties. uq.edu.au For formate esters, this would involve comparing simulation results for properties like liquid density and enthalpy of vaporization with known experimental values. nih.gov For instance, the OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) force field has been parameterized for a wide range of organic molecules, including esters. ucsb.eduwustl.edu Validation studies have shown that force fields like OPLS-AA and GROMOS-2016H66 can predict properties such as solvation free energies with good accuracy for esters. rsc.org
A common approach is to develop fragment-based force fields where parameters are defined for chemical functional groups. rsc.org This allows for the construction of force fields for larger, more complex molecules by combining these fragments. rsc.org For this compound, this would involve combining parameters for the formate ester group with those for the isodecyl alkyl chain.
Table 1: Key Aspects of Force Field Development for Formate Esters
| Stage | Description | Key Considerations for Formate Esters |
| Parameterization | Deriving the numerical values for the force field terms (e.g., bond force constants, partial atomic charges). | Accurate representation of the carbonyl group's polarity and the torsional barriers around the ester linkage. |
| Validation | Testing the force field's ability to reproduce known experimental or high-level computational data. | Comparison of simulated liquid densities, heats of vaporization, and conformational energies with experimental data for various formate esters. nih.gov |
| Transferability | The ability of the force field parameters to be applied to a wide range of related molecules. nih.gov | Ensuring parameters developed for small formate esters are applicable to larger ones like this compound. |
Quantitative Structure-Property Relationships (QSPR)
QSPR modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. lew.ro These models establish a mathematical relationship between calculated molecular descriptors and an experimental property of interest. mdpi.com
Predictive QSPR models can be developed for various properties of this compound, such as its boiling point, flash point, and toxicity. lew.ronih.gov The development process begins with a dataset of molecules with known property values. For this compound, this would involve a series of aliphatic esters. farmaciajournal.comresearchgate.net
Once the data is collected, molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure. A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is then used to build a model that correlates the descriptors with the property. researchgate.netorientjchem.org The goal is to create a robust model that can accurately predict the property for new compounds not included in the initial training set. epa.gov
For example, a QSPR study on the flash points of a diverse set of 95 esters utilized a genetic function approximation (GFA) to select the most important descriptors. nih.gov The resulting model showed good predictive ability. nih.gov Similarly, models for the normal boiling points of aliphatic esters have been developed using atom-type-based topological indices, demonstrating high correlation between predicted and experimental values. lew.ro These models can provide valuable estimations for the properties of this compound where experimental data may be lacking.
The selection of appropriate molecular descriptors is a critical step in QSPR modeling. researchgate.net Descriptors can be categorized based on their dimensionality (0D, 1D, 2D, 3D, and 4D) and the type of information they encode. researchgate.net
Topological descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe its size, shape, and branching. mdpi.com Examples include the Wiener index and connectivity indices. mdpi.com
Geometrical descriptors: These 3D descriptors are calculated from the three-dimensional coordinates of the atoms and include information about the molecule's size and shape.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can describe electronic properties like orbital energies and atomic charges. mdpi.com
WHIM (Weighted Holistic Invariant Molecular) descriptors: These are 3D descriptors that capture information about the molecule's size, shape, symmetry, and atom distribution. farmaciajournal.com
Statistical methodologies are employed to build the QSPR model and validate its performance. Common methods include:
Multiple Linear Regression (MLR): This method creates a linear equation that relates a set of descriptors to the property of interest. researchgate.net
Genetic Algorithm (GA): Often used in conjunction with MLR, GA is a search algorithm that helps to select the most relevant descriptors for the model. mdpi.comacs.org
Artificial Neural Networks (ANN): These are machine learning models inspired by the structure of the brain and can capture complex non-linear relationships between descriptors and properties. researchgate.net
Support Vector Machines (SVM): Another powerful machine learning technique used for classification and regression tasks.
Model validation is essential to ensure its predictive power. This is often done using techniques like cross-validation and external validation, where the model's performance is tested on a set of compounds that were not used in its development. mdpi.com
Table 2: Common Descriptors and Statistical Methods in QSPR for Esters
| Category | Examples | Application in Ester QSPR |
| Molecular Descriptors | Topological indices, WHIM descriptors, Quantum-chemical descriptors | Used to predict properties like boiling point, enthalpy of vaporization, and toxicity of aliphatic esters. lew.rofarmaciajournal.com |
| Statistical Methodologies | Multiple Linear Regression (MLR), Genetic Algorithm (GA), Artificial Neural Networks (ANN) | To build predictive models and identify the most influential structural features affecting the properties of esters. nih.govresearchgate.net |
Development of Predictive Models for Chemical Behavior
Reaction Pathway Modeling
Computational chemistry can be used to model chemical reactions, providing detailed information about the mechanisms and energetics of these processes.
The synthesis of this compound, like other esters, is commonly achieved through the Fischer esterification of formic acid with isodecyl alcohol. libretexts.org Computational methods can be employed to explore the reaction pathway of this synthesis. The mechanism typically involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com
Quantum mechanical calculations can be used to determine the structures of the reactants, products, intermediates, and transition states along the reaction coordinate. caprysses.fr This allows for the construction of a potential energy surface, which maps the energy of the system as a function of the geometric changes during the reaction. Such studies can help in understanding the role of catalysts, such as strong acids, in lowering the activation energy of the reaction. libretexts.org For instance, computational studies on the esterification of cinnamic acid have investigated the effects of substituents on the reaction mechanism. mdpi.com
Alternative synthesis routes, such as enzymatic synthesis, can also be modeled. mdpi.com Computational modeling can help in understanding the substrate specificity of enzymes and the catalytic mechanism, potentially guiding the design of more efficient biocatalysts. mdpi.com
This compound can undergo degradation through various pathways, such as hydrolysis. Computational modeling is a valuable tool for studying the transition states and energy barriers associated with these reactions.
For the hydrolysis of formate esters, both acid-catalyzed and base-catalyzed mechanisms can be investigated. oup.comopenstax.org Computational studies can identify the transition state structures for these reactions and calculate the corresponding activation energies. acs.org For example, studies on the hydrolysis of tert-butyl formate have elucidated the different mechanisms operating under acidic, neutral, and basic conditions. oup.com
The thermal decomposition of formate esters is another important degradation pathway. Computational studies on molecules like ethyl formate have shown that decomposition can occur through a six-centered transition state to produce an alkene and formic acid. conicet.gov.ar By calculating the energy barriers for different potential decomposition channels, the most likely degradation products and the conditions under which they form can be predicted. conicet.gov.ar For this compound, similar decomposition pathways involving the elimination of formic acid and the formation of isodecene isomers would be expected.
Table 3: Computationally Studied Reaction Parameters for Formate Esters
| Reaction | Parameter | Computational Method | Significance |
| Synthesis (Fischer Esterification) | Reaction mechanism, role of catalyst | Quantum Mechanics (QM) | Elucidates the step-by-step process of ester formation and how catalysts lower the energy barriers. libretexts.orgmasterorganicchemistry.com |
| Hydrolysis (Degradation) | Transition state structures, activation energies | QM, Reaction Field Calculations | Predicts the rate of hydrolysis under different pH conditions and identifies the rate-limiting step. oup.comacs.org |
| Thermal Decomposition | Decomposition channels, energy barriers | QM, Transition State Theory | Determines the primary products of thermal breakdown and the temperatures at which decomposition becomes significant. conicet.gov.ar |
Chemical Derivatization and Advanced Analytical Methodologies for Isodecyl Formate
Derivatization Strategies for Enhanced Chromatographic Analysis
Derivatization is a cornerstone of sample preparation for the gas chromatographic (GC) analysis of compounds that may otherwise exhibit poor chromatographic behavior. slideshare.net For isodecyl formate (B1220265), which is an ester, derivatization would typically be preceded by hydrolysis to its constituent isodecanol (B128192) and formic acid. The subsequent derivatization would then target the resulting alcohol (isodecanol). The primary goals of derivatization are to increase volatility and thermal stability, and to introduce specific chemical groups that enhance detector response. slideshare.netgcms.cz The most common derivatization techniques applicable in this context are silylation, alkylation, and acylation. slideshare.net
Silylation Techniques for Gas Chromatography
Silylation is a widely used derivatization method that involves the replacement of active hydrogens, such as those in hydroxyl groups, with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. gcms.czunt.edu This process reduces the polarity of the analyte and decreases hydrogen bonding, which in turn increases its volatility and thermal stability, making it more suitable for GC analysis. gcms.cz
For the analysis of isodecyl formate, the initial step would be hydrolysis to yield isodecanol. The resulting isodecanol can then be derivatized using a silylating agent. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.com The reaction converts the hydroxyl group of isodecanol into a trimethylsilyl ether. gcms.cz
The general reactivity for silylation follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For alcohols, the ease of reaction is primary > secondary > tertiary. sigmaaldrich.com The choice of reagent and reaction conditions depends on the specific analyte and the sample matrix. phenomenex.blog Silylated derivatives are typically analyzed on nonpolar silicone stationary phases like SPB™-1 or SPB-5. gcms.cz
Table 1: Common Silylating Reagents and Their Applications
| Reagent | Abbreviation | Common Applications | Key Characteristics |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines | Reacts faster and more completely than BSA. gcms.cz |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, phenols, carboxylic acids, amines | A common silylating agent. restek.com |
| Trimethylchlorosilane | TMCS | Used as a catalyst with other silylating agents | Increases the reactivity of the primary silylating reagent. gcms.czsigmaaldrich.com |
| N,O-Bis(trimethylsilyl)acetamide | BSA | General silylation | Derivatives are easily formed but may not be very stable. gcms.cz |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Amino acids, polar compounds | Forms more stable derivatives (TBDMS) compared to TMS reagents. sigmaaldrich.com |
This table summarizes common silylating reagents and their general applications and characteristics based on available literature.
Alkylation and Acylation Methods for Sample Preparation
Alkylation and acylation are two other major categories of derivatization reactions used in gas chromatography. jfda-online.com
Alkylation involves the replacement of an active hydrogen with an alkyl group. byjus.com Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a primary example of alkylation. gcms.cz In the context of this compound analysis, after hydrolysis, the resulting formic acid could be esterified. For instance, using BF3 in methanol (B129727) is a common method for creating fatty acid methyl esters (FAMEs), a process that could be adapted for formic acid. restek.com
Acylation reduces the polarity of compounds containing active hydrogens (like -OH, -NH, -SH) by converting them into esters, thioesters, or amides using carboxylic acid derivatives. unt.edu For isodecanol, acylation could be achieved using an acylating agent, such as an acid chloride or anhydride, often in the presence of a base. jfda-online.commasterorganicchemistry.com This would convert the alcohol into a more volatile and less polar ester. For example, fluoroacyl derivatives can be formed, which significantly increase volatility and improve detectivity. jfda-online.com
The Friedel-Crafts reactions, which include both alkylation and acylation, are fundamental organic reactions that attach substituents to aromatic rings. byjus.com While not directly applicable to the derivatization of isodecanol itself, the principles of these reactions are central to organic synthesis and derivatization chemistry. masterorganicchemistry.comnih.gov
Reagents and Reaction Conditions for Specific Derivatization
The selection of a derivatization reagent and the corresponding reaction conditions are critical for achieving a successful and reproducible derivatization. sigmaaldrich.com The process should be simple, rapid, and result in a high yield of a stable product under mild conditions to prevent degradation of the analyte. jfda-online.com
For Silylation: The reaction between an alcohol like isodecanol and a silylating reagent such as BSTFA (often with 1% TMCS as a catalyst) is typically carried out by mixing the analyte with an excess of the reagent. restek.comsigmaaldrich.com The reaction can often proceed at room temperature, but for more hindered alcohols or to ensure the reaction goes to completion, heating may be required (e.g., 60°C for 60 minutes). restek.comsigmaaldrich.com The presence of moisture must be avoided as it can decompose the silylating reagent and the resulting derivatives. sigmaaldrich.comsigmaaldrich.com
For Alkylation (Esterification of Formic Acid): A general procedure for esterification involves combining the acid with a reagent like 14% BF3 in methanol in a molar excess. restek.com The mixture is then heated (e.g., at 60°C for an hour). restek.com Following the reaction, a liquid-liquid extraction, often using hexane, is performed to isolate the resulting ester derivative. restek.comphenomenex.blog
For Acylation: Acylation reactions often use reagents like acyl chlorides or acid anhydrides. masterorganicchemistry.com For example, primary and secondary amines can be derivatized with propyl chloroformate in a basic buffer (pH 9.0-10.0) at room temperature. phenomenex.blog While this specific example is for amines, similar principles apply to the acylation of alcohols like isodecanol, where a base is often used to neutralize the acid by-product (e.g., HCl). jfda-online.com
Table 2: Example Derivatization Reaction Conditions
| Derivatization Type | Analyte Functional Group | Reagent(s) | Typical Reaction Conditions |
|---|---|---|---|
| Silylation | -OH (Alcohol) | BSTFA + 1% TMCS | 60°C for 60 minutes. restek.com |
| Esterification | -COOH (Carboxylic Acid) | 14% BF3 in Methanol | 60°C for 60 minutes. restek.com |
| Acylation | -NH2 (Amine) | Propyl chloroformate, Borate buffer | Room temperature for 1-5 minutes. phenomenex.blog |
This table provides examples of reaction conditions for different types of derivatization reactions based on general procedures found in the literature.
Chromatographic Techniques for Separation and Quantification
Once derivatized, this compound (as its isodecanol derivative) can be effectively separated and quantified using various chromatographic techniques. The choice of technique depends on the volatility and stability of the derivative. oxfordindices.com
Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD)
Gas chromatography is the standard method for analyzing volatile and thermally stable compounds, including the derivatives of this compound. queensu.ca The separation occurs as the sample is carried by an inert gas mobile phase through a column containing a stationary phase.
Flame Ionization Detector (FID): The FID is a highly sensitive detector for organic compounds. thermofisher.com It works by pyrolyzing the analytes in a hydrogen-air flame, which produces ions that generate a measurable electrical signal. spectralabsci.com The FID is a universal detector for hydrocarbons and is ideal for quantifying the silylated or acylated derivatives of isodecanol due to its wide linear range and high sensitivity. thermofisher.com
Electron Capture Detector (ECD): The ECD is exceptionally selective and sensitive for compounds containing electronegative functional groups, such as halogens. thermofisher.comspectralabsci.com If isodecanol is derivatized with a reagent containing fluorine or chlorine atoms (e.g., through acylation with a fluoroacylating agent), the resulting derivative can be detected at very low concentrations using an ECD. phenomenex.blogmeasurlabs.com The ECD can be up to 1,000 times more sensitive than the FID for such compounds. measurlabs.com
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives
High-performance liquid chromatography is a complementary technique to GC, particularly suited for compounds that are non-volatile or thermally unstable. oxfordindices.comscribd.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase under high pressure. libretexts.orgijcrt.org
While the derivatives of isodecanol prepared for GC are typically volatile, HPLC could be employed for the analysis of certain non-volatile derivatives or if the derivatization process itself is conducted in a liquid matrix that is directly compatible with HPLC injection. For instance, if a derivatization reaction results in a product that is not sufficiently volatile for GC, or if the sample matrix is complex and requires a liquid-phase separation, HPLC would be the method of choice. oxfordindices.com The separation in HPLC is based on the partitioning of the analyte between the mobile and stationary phases. libretexts.org A variety of detectors can be used with HPLC, including UV-Vis detectors, which are common for compounds with chromophores. oxfordindices.com
Table 3: Comparison of GC Detectors
| Detector | Principle of Operation | Selectivity | Typical Analytes |
|---|---|---|---|
| Flame Ionization Detector (FID) | Oxidation of organic molecules in a hydrogen/air flame produces ions, generating a current. spectralabsci.com | Low; responds to most organic compounds. measurlabs.com | Hydrocarbons, silylated ethers, general organic compounds. |
| Electron Capture Detector (ECD) | An electronegative analyte captures thermal electrons from a radioactive source, reducing the standing current. measurlabs.com | High; selective for electronegative compounds. thermofisher.com | Halogenated compounds (e.g., pesticides), nitroaromatics. |
This table compares the principles, selectivity, and typical applications of FID and ECD detectors used in gas chromatography.
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern analytical chemistry for the identification and quantification of specific compounds in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. alwsci.com In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.
For this compound, which is a volatile ester, GC-MS is a highly suitable technique. The identification is typically achieved by comparing the obtained mass spectrum with entries in a spectral library, such as the NIST Mass Spectral Library. The analysis of other long-chain esters and formate esters has been successfully demonstrated using GC-MS, often involving a derivatization step to improve volatility or detection sensitivity, although this may not be necessary for this compound itself. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative, particularly for compounds that are thermally labile or not sufficiently volatile for GC analysis. phytolab.com For long-chain esters, reversed-phase LC is a common separation mode. The separated analytes are then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the mass spectrometer. While GC-MS is generally the preferred method for volatile esters, LC-MS can be advantageous for analyzing this compound in matrices that are more amenable to liquid injection or when analyzing it alongside non-volatile compounds. The detection of related compounds like di-isodecyl phthalate (B1215562) in environmental samples has been achieved using isocratic LC methods, indicating the feasibility of LC-based approaches for isodecyl-containing compounds. researchgate.net
Table 1: Comparison of GC-MS and LC-MS for this compound Analysis This table provides a general comparison based on the analysis of similar volatile and long-chain ester compounds.
| Feature | GC-MS | LC-MS/MS |
|---|---|---|
| Principle | Separates volatile/semi-volatile compounds in gas phase followed by mass analysis. | Separates compounds in liquid phase followed by mass analysis. |
| Applicability to this compound | High, due to its expected volatility as a C10 ester. | Applicable, especially for complex matrices or thermally sensitive samples. |
| Sample Volatility Requirement | High | Low |
| Derivatization | May not be required for this compound itself, but can be used to enhance detection of related analytes. | Generally not required for ionization. |
| Typical Ionization | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Key Advantage | Excellent separation for volatile compounds, extensive spectral libraries for identification. | Suitable for a wider range of polarities and molecular weights without derivatization. rsc.org |
| Potential Limitation | Not suitable for non-volatile or thermally labile compounds. | May have lower chromatographic resolution for volatile isomers compared to GC. |
For the detection of this compound at trace levels, more advanced hyphenated techniques such as tandem mass spectrometry (MS/MS) are employed. Both GC-MS/MS and LC-MS/MS offer significant advantages in sensitivity and selectivity, which are crucial for trace analysis in complex matrices like environmental or biological samples. rsc.orgphytolab.com
GC-MS/MS and LC-MS/MS operate by selecting a specific precursor ion from the initial mass analysis (MS1), fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions in a second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), drastically reduces background noise and chemical interference, allowing for highly sensitive and specific quantification. phytolab.com
These techniques are powerful for:
Trace Quantification: Achieving very low limits of detection (LOD) and limits of quantification (LOQ), often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. rsc.orgresearchgate.net
High-Matrix Samples: Effectively analyzing target compounds in complex samples by filtering out matrix interferences.
Confirmatory Analysis: Providing a high degree of confidence in the identification of the analyte.
While specific validated methods for this compound using GC-MS/MS or LC-MS/MS are not widely published, the principles and successful application for other trace-level industrial chemicals, pesticides, and endocrine disruptors are well-documented and directly applicable. rsc.orgjst.go.jp The development of such a method would involve optimizing the precursor-to-product ion transitions specific to this compound.
GC-MS and LC-MS Methodologies for Detection and Identification
Novel Analytical Methodologies for this compound Detection
The development of novel analytical methodologies is driven by the need for faster, more sensitive, and field-deployable detection systems. For a volatile industrial compound like this compound, research into advanced sensor technology is particularly relevant.
Emerging technologies for the detection of volatile organic compounds (VOCs), including esters, are moving beyond traditional chromatography. These include:
Nano-Optoelectronic Noses: These devices utilize nanoparticles (e.g., gold and silver) deposited on a substrate like paper. nih.gov When exposed to VOCs, the interaction causes a colorimetric change that is unique to the chemical profile of the vapor. These "noses" can provide a rapid, highly sensitive (ppb levels), and discriminative signature for different chemical families, including esters. nih.gov They represent a promising approach for high-throughput screening and quality control applications where the presence or absence of specific VOCs like this compound needs to be quickly assessed.
Functionalized Adsorbent Sensors: This approach uses materials like functionalized silica (B1680970) that selectively adsorb VOCs. cam.ac.uk By controlling the temperature of the adsorbent material and monitoring the desorption profile with a detector, such as a photoionization detector (PID), a discriminable signal pattern for different VOCs can be generated. This technology aims to create portable, selective sensors for real-time air quality monitoring and could be adapted for detecting specific industrial chemicals. cam.ac.uk
Ion Mobility Spectrometry (IMS): IMS is a technique that separates ions in the gas phase based on their size and shape. It is known for its rapid response time and high sensitivity, making it suitable for the real-time detection of trace levels of toxic industrial chemicals (TICs). bruker.commdpi.com Portable IMS devices are available and could be configured to detect this compound in workplace environments or for field analysis.
Table 2: Overview of Novel Methodologies for VOC Detection
| Methodology | Principle | Potential Application for this compound | Key Advantages |
|---|---|---|---|
| Nano-Optoelectronic Nose | Colorimetric changes of nanoparticle arrays upon exposure to VOCs. nih.gov | Rapid quality control, screening for presence/absence, fragrance/flavor profiling. | High sensitivity (ppb), rapid visual response, low cost. nih.gov |
| Functionalized Adsorbent Sensors | Selective adsorption and temperature-programmed desorption of VOCs detected by a PID. cam.ac.uk | Continuous air monitoring, leak detection, environmental monitoring. | Potential for high selectivity, portability, real-time analysis. cam.ac.uk |
| Ion Mobility Spectrometry (IMS) | Separation of gas-phase ions based on their mobility in an electric field. mdpi.com | Real-time detection of trace amounts in air, workplace safety monitoring. | High sensitivity, rapid response (seconds), portability. bruker.commdpi.com |
These novel methods, while not yet standard for this compound analysis, represent the future direction of chemical detection, offering pathways to more efficient, sensitive, and accessible analytical solutions.
Environmental Chemistry and Degradation Pathways of Isodecyl Formate
Biotic Degradation Pathways
Biotic degradation, or biodegradation, involves the breakdown of isodecyl formate (B1220265) by living organisms, primarily microorganisms. mdpi.com This is often the most significant degradation pathway in soil and water systems.
In soil and aquatic environments, microorganisms such as bacteria and fungi can utilize isodecyl formate as a source of carbon and energy. mdpi.comresearchgate.net The process begins with the enzymatic cleavage of the ester bond. nih.gov Biodegradation potential is often assessed using standardized tests (e.g., OECD 301) or predictive models. charliesoap.com.twcefic-lri.orgconcawe.eu
Table 3: Predicted Biodegradability for a Structural Analogue (Isodecyl Acrylate) Data serves as an estimate for this compound.
| Model Prediction | Result | Reference |
|---|---|---|
| Probability of Rapid Biodegradation | Likely | epa.gov |
| Primary Biodegradation Model | Days | epa.gov |
| Ultimate Biodegradation Model | Weeks | epa.gov |
The initial step in microbial degradation is the hydrolysis of the ester into isodecyl alcohol and formic acid. Both of these breakdown products are readily biodegradable. mdpi.comoup.com Formic acid can be utilized by many microorganisms, and the branched C10 alcohol can be degraded through pathways such as β-oxidation after initial oxidation steps. enviro.wiki This suggests that this compound is unlikely to persist in biologically active soil and water systems.
The key enzymatic reaction initiating the biodegradation of this compound is hydrolysis, catalyzed by non-specific hydrolase enzymes, particularly carboxylesterases. softbeam.netmdpi.com These enzymes are ubiquitous in microorganisms and facilitate the cleavage of the ester linkage. ilsagroup.comuchicago.edu
The biotransformation can be represented as:
This compound ---(Esterase)→ Isodecyl alcohol + Formic acid
Once the ester bond is broken, the resulting products are assimilated into the microbe's central metabolism. regulations.gov Formic acid is typically oxidized to CO₂ by the enzyme formate dehydrogenase. mdpi.com The isodecyl alcohol, as a primary alcohol, is sequentially oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to form the corresponding carboxylic acid (isodecanoic acid). This acid can then be activated to its acyl-CoA derivative and enter the β-oxidation pathway for complete breakdown. enviro.wiki This enzymatic cascade ensures the complete mineralization of the this compound molecule under aerobic conditions.
Identification of Microbial Metabolites and Transformation Products
The microbial degradation of this compound is anticipated to proceed primarily through hydrolysis, a common pathway for ester compounds. This initial step involves the cleavage of the ester bond, yielding isodecanol (B128192) (a branched ten-carbon alcohol) and formic acid. This process is catalyzed by non-specific esterases, which are widespread in various microorganisms. asm.orgnih.gov
Following hydrolysis, the resulting products undergo further microbial metabolism.
Isodecanol: As a branched-chain alcohol, isodecanol is expected to be oxidized to the corresponding aldehyde and then to a carboxylic acid. These branched-chain fatty acids can then be further metabolized. Studies on the microbial degradation of other branched-chain fatty acids have shown that bacteria such as Pseudomonas species are capable of utilizing them as a carbon source. researchgate.net The degradation process may involve beta-oxidation, although the branching can sometimes hinder this process compared to linear fatty acids. unlv.edu
Formic Acid: Formic acid is a simple one-carbon compound that many microorganisms can utilize. It can be oxidized to carbon dioxide and water, or incorporated into cellular biomass through various metabolic pathways. tandfonline.com
Table 1: Postulated Microbial Metabolites of this compound
| Parent Compound | Primary Metabolites | Secondary Metabolites | Potential End Products |
| This compound | Isodecanol | Isodecanal, Isodecanoic Acid | Carbon Dioxide, Water, Biomass |
| Formic Acid |
Research on the degradation of similar compounds, such as di(2-ethylhexyl) phthalate (B1215562) (a branched-chain ester), shows that the initial hydrolysis to a monoester is a key step in its biodegradation. frontiersin.org The subsequent degradation of the alcohol and acid components is a well-established microbial process. asm.org
Environmental Fate and Transport Modeling
Modeling the environmental fate and transport of this compound helps in predicting its distribution and persistence in various environmental compartments. Due to a lack of specific experimental data for this compound, modeling often relies on data from structurally similar compounds, such as other fatty acid esters and branched-chain esters. santos.comsantos.com Environmental fate models like the Fugacity model are often used to predict the distribution of chemicals in the environment. researchgate.netresearchgate.net
The tendency of a chemical to volatilize from soil or water surfaces is governed by its vapor pressure and Henry's Law constant. For esters with longer carbon chains, the vapor pressure is generally low, which limits their volatilization potential. canada.ca While specific data for this compound is scarce, information on analogous compounds like isodecyl diphenyl phosphate (B84403) suggests a low vapor pressure. service.gov.uk
Atmospheric dispersion models, which are crucial for understanding the transport of airborne pollutants, can be applied if volatilization is significant. epa.gov However, for compounds with low volatility like this compound, atmospheric transport is expected to be a minor pathway. ucanr.edu Any amount that does enter the atmosphere is likely to undergo photo-oxidation. service.gov.uk
Table 2: Estimated Physicochemical Properties Relevant to Volatilization for Structurally Similar Esters
| Compound/Class | Vapor Pressure (Pa) | Henry's Law Constant (atm·m³/mol) | Volatilization Potential |
| Isodecyl Diphenyl Phosphate | 3.8 (at 20°C, estimated) | Low (inferred) | Low |
| Fatty Acid Methyl Esters (long-chain) | < 10 | Low (inferred) | Low europa.eu |
The mobility of this compound in soil is largely determined by its adsorption to soil particles, a process quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Esters with long alkyl chains, particularly branched ones, tend to be hydrophobic and exhibit high Koc values, indicating strong adsorption to soil organic matter and clay particles. santos.comsantos.com This strong adsorption limits their potential to leach through the soil profile and contaminate groundwater. mdpi.commdpi.com
Models like KOCWIN can be used to estimate Koc values based on a substance's chemical structure. santos.com For similar long-chain fatty acid esters, estimated Koc values are high, suggesting they will be relatively immobile in soil. santos.comsantos.com Leaching potential is inversely related to adsorption; therefore, this compound is expected to have a low leaching potential. murdoch.edu.auresearchgate.net Studies on other hydrophobic organic compounds confirm that strong sorption to soil significantly reduces their mobility. nih.govosti.gov
Table 3: Estimated Soil Adsorption and Leaching Potential for Structurally Similar Esters
| Compound/Class | Estimated Koc (L/kg) | Adsorption Potential | Leaching Potential |
| Fatty Acid Ester (CAS 10024-47-2) | 241,700 - 1,175,000 santos.com | High | Low |
| Trimellitates (high log Kow) | High (inferred) | High | Low canada.ca |
When released into aquatic environments, hydrophobic compounds like this compound are expected to partition from the water column to suspended solids and eventually settle into the sediment. acs.org This is a primary fate pathway for many long-chain esters due to their low water solubility and high affinity for organic matter. santos.comsantos.comeuropa.eu
Once in the sediment, the persistence of this compound will depend on the rate of biodegradation under anaerobic or aerobic conditions. While fatty acid esters are generally considered readily biodegradable, the conditions within sediments (e.g., low oxygen, lower microbial activity) can lead to longer persistence compared to water or soil. unlv.edumercuria.com However, the ultimate fate is still expected to be degradation by sediment microorganisms. The presence of organic matter in sediments can also affect the bioavailability of the compound to microbes. tandfonline.com
Adsorption and Leaching in Soil Matrices
Bioaccumulation and Biomagnification Potential in Environmental Systems
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure, while biomagnification is the increase in concentration at successively higher levels in a food web. ecetoc.orgnih.gov The potential for a substance to bioaccumulate is often initially assessed using its octanol-water partition coefficient (log Kow). A high log Kow suggests a higher potential for partitioning into fatty tissues.
However, for substances like fatty acid esters, a high log Kow does not always translate to a high bioconcentration factor (BCF) in living organisms. This is because these esters are typically rapidly metabolized (hydrolyzed) by enzymes such as carboxylesterases into the corresponding alcohol and acid, which are then further metabolized and excreted. santos.comcanada.ca This metabolic breakdown prevents significant accumulation in tissues.
Therefore, despite what might be predicted from its physicochemical properties alone, this compound is expected to have a low potential for bioaccumulation and biomagnification. santos.comsantos.comeuropa.eu This is consistent with findings for other long-chain esters and phthalates, where metabolism plays a crucial role in limiting their accumulation in aquatic and terrestrial organisms. europa.euepa.gov
Table 4: Estimated Bioaccumulation Potential for Structurally Similar Esters
| Compound/Class | Log Kow | Estimated BCF (L/kg) | Bioaccumulation Potential |
| Fatty Acid Ester (CAS 10024-47-2) | >10 (estimated) santos.com | 220.8 santos.com | Low |
| Di-isodecyl Phthalate (DIDP) | High | 115 (Daphnia magna) epa.gov | Low to Moderate |
| Short-chain Phthalate Esters | Low to Moderate | Very Low canada.ca | Low |
Isodecyl Formate As an Intermediate in Industrial Chemical Processes
Role in Polymer and Material Science Applications
The distinct characteristics of isodecyl formate (B1220265) make it a valuable component in the formulation of polymers and advanced materials. Its branched structure can influence the physical and mechanical properties of the final polymer. vulcanchem.com
While isodecyl formate itself is not typically a primary monomer in polymerization, its derivatives, such as isodecyl acrylate (B77674) and isodecyl methacrylate (B99206), are significant monomers in the synthesis of various polymers. lencolo37.comnih.gov These monomers, which can be synthesized from isodecyl alcohol (a precursor to this compound), are used in polymerization reactions to create polymers with specific properties. nih.govimarcgroup.com
For instance, isodecyl acrylate is utilized in UV polymerization reactions for applications like UV adhesives, inks, and coatings due to the flexibility and hydrophobicity it imparts to the polymer. lencolo37.com Similarly, isodecyl methacrylate is a monomer used in the production of acrylic polymers. nih.gov The polymerization of these monomers can be initiated by various methods, including radiation initiation. matec-conferences.org
The general mechanism for the radical polymerization of acrylate and methacrylate monomers involves initiation, propagation, termination, and chain transfer steps. acs.org The bulky isodecyl group in these monomers can influence the polymerization kinetics and the final polymer architecture.
Table 1: Isodecyl-Derived Monomers in Polymer Synthesis
| Monomer | Polymerization Method | Key Properties Imparted to Polymer | Applications |
|---|---|---|---|
| Isodecyl Acrylate | UV Polymerization | Flexibility, Hydrophobicity, Heat Resistance | UV Adhesives, UV Inks, UV Coatings lencolo37.com |
| Isodecyl Methacrylate | Radical Polymerization | Water Repellency | Acrylic Polymers, Concrete Sealants nih.gov |
This compound and its related compounds, like isodecyl citrate (B86180) and isodecyl pelargonate, are integrated into advanced material formulations as plasticizers and performance additives. biosynth.comdataintelo.com As a plasticizer, isodecyl citrate enhances the flexibility and durability of plastics. dataintelo.com Isodecyl pelargonate is used as an additive in polypropylene (B1209903) to improve its low-temperature performance. biosynth.com
The branched nature of the isodecyl group helps to reduce crystallization tendencies and enhances thermal stability in these formulations. vulcanchem.com This makes materials incorporating these compounds more robust and suitable for a wider range of applications.
Direct mechanistic studies on this compound's role in polymerization are not extensively documented, as it is the derivative monomers that are typically polymerized. However, the study of the polymerization of monomers like isodecyl acrylate and methacrylate provides insight. The bulky isodecyl group can sterically hinder the approach of the monomer to the growing polymer chain, potentially affecting the rate of polymerization.
Mechanochemical methods, which use mechanical force to induce chemical reactions, are an emerging area in polymer synthesis and could offer solvent-free routes for polymerizing such monomers. rsc.org Computational studies can also help in understanding the bond-breaking and formation processes during the degradation of polymers containing these bulky side chains. d-nb.info
Integration into Advanced Material Formulations
Participation in Fine Chemical Synthesis
This compound's reactivity allows it to participate in various organic reactions, serving as both a reagent and a solvent, and as a precursor for other valuable chemical intermediates.
Alkyl formates, including this compound, can act as transfer hydroalkylation agents in the presence of a suitable catalyst. nih.gov In these reactions, the formate group delivers a hydride, and the alkyl group is transferred, with carbon dioxide as a byproduct. nih.gov This offers a method for the synthesis of tertiary amines from imines with a different regioselectivity compared to other methods. nih.gov
The choice of solvent is critical in organic synthesis, as it can influence reaction rates, yields, and selectivity. numberanalytics.comchemistrytalk.org While specific examples detailing this compound as a solvent are not abundant in the provided search results, its properties, such as being a relatively stable, non-polar liquid, suggest its potential use as a solvent in certain organic reactions where such characteristics are desirable. ontosight.ai
Table 2: Research Findings on Alkyl Formates in Organic Synthesis
| Reaction Type | Role of Alkyl Formate | Catalyst/Promoter | Outcome |
|---|
This compound is a derivative of isodecyl alcohol, which is a key intermediate in the chemical industry. imarcgroup.com Isodecyl alcohol itself is produced from nonene. alliedmarketresearch.com The esterification of isodecyl alcohol with various carboxylic acids leads to a range of valuable esters. For example, reaction with pelargonic acid yields isodecyl pelargonate, an emollient used in cosmetics and a plasticizer. biosynth.commarkwideresearch.com Similarly, reaction with citric acid produces isodecyl citrate, which also finds use as a plasticizer. dataintelo.com
These transformations highlight the role of the isodecyl moiety, originating from isodecyl alcohol and present in this compound, in the synthesis of a diverse array of commercially important chemicals. khneochem.co.jp The production of these value-added chemicals is a significant aspect of the broader chemical industry, contributing to the creation of a wide range of consumer and industrial products. nrel.gov
As a Reagent or Solvent in Specific Organic Reactions
Process Chemistry Considerations
The successful large-scale production and utilization of this compound hinge on several key process chemistry factors. These include the design of the reactor, optimization of process parameters, the selection of an appropriate catalytic system, and the implementation of sustainable practices to minimize waste.
The production of this compound, like many esterification reactions, is a reversible process. scribd.com To drive the reaction towards the product side and achieve high yields, often exceeding 90%, the continuous removal of the water byproduct is crucial. vulcanchem.comscribd.com This principle significantly influences the choice and design of industrial reactors.
Reactor Types: Different types of reactors can be employed for esterification, each with its own set of advantages and disadvantages. The selection depends on the specific requirements of the reaction, such as scale, desired conversion, and heat management. mdpi.com
Continuous Stirred Tank Reactor (CSTR): A CSTR is well-suited for liquid-phase reactions. usp.br In the context of this compound production, a CSTR would allow for continuous feeding of isodecyl alcohol and formic acid, along with a catalyst. The constant agitation ensures good mixing and heat distribution. To enhance conversion, multiple CSTRs can be connected in series. usp.br For instance, in a similar polyesterification process, a CSTR is used for the initial monomer production, followed by further polymerization stages. scribd.com
Plug Flow Reactor (PFR) / Tubular Reactor: A PFR is the preferred choice for many gas-phase reactions and can also be used for liquid-phase reactions. usp.br It generally offers higher conversion for the same reactor volume compared to a CSTR. mdpi.com For esterification, a reactive distillation column, which combines reaction and separation in a single unit, can be considered a type of PFR. In this setup, the alcohol vapor flows upward, reacting with the downward-flowing carboxylic acid in the presence of a solid catalyst. google.com
Batch Reactor: While less common for large-scale continuous production, batch reactors are used for smaller production volumes or when flexibility is required. mdpi.com The entire reaction mixture is charged to the reactor, and the reaction proceeds over a set period.
Process Optimization: Optimizing the manufacturing process is key to achieving fast, safe, and cost-effective production. evotec.com Key parameters for the optimization of this compound production include:
Temperature: Esterification reactions are temperature-dependent. A typical range for similar esterification processes is between 100°C and 135°C. google.com The optimal temperature will balance reaction rate and catalyst stability. google.com
Pressure: The reaction is often carried out at pressures ranging from 0.1 MPa to 3 MPa, which can influence the boiling points of the reactants and products, aiding in the removal of water. google.com
Reactant Molar Ratio: Adjusting the molar ratio of isodecyl alcohol to formic acid can shift the equilibrium to favor product formation. Using an excess of one reactant is a common strategy.
Catalyst Loading: The amount of catalyst affects the reaction rate. Optimization is needed to find the right balance between a high reaction rate and the cost of the catalyst.
Residence Time: In continuous reactors, the residence time of the reactants in the reactor is a critical parameter that determines the extent of conversion. mdpi.com
A systematic approach to process synthesis and intensification, potentially using superstructure optimization, can help in designing novel and cost-effective processes. mdpi.comosti.gov
Interactive Data Table: Comparison of Reactor Types for Esterification
| Reactor Type | Typical Phase | Key Advantages | Key Disadvantages | Applicability to this compound Production |
| CSTR | Liquid | Good temperature control, easy to operate continuously. usp.br | Lower conversion per unit volume compared to PFR. mdpi.com | Suitable for large-scale, continuous production. |
| PFR | Gas/Liquid | High conversion per unit volume, efficient for many reactions. mdpi.comusp.br | Temperature control can be more challenging. | Can be highly efficient, especially if designed as a reactive distillation column. |
| Batch | Liquid | High flexibility for different products, good for small scale. mdpi.com | Higher operational costs per unit of product, downtime between batches. | More likely for specialty, smaller-volume production runs. |
The choice of catalyst is critical for the industrial-scale production of this compound. Catalysts increase the reaction rate, allowing the process to be run at lower temperatures and pressures, which saves energy and reduces costs. solubilityofthings.com Both homogeneous and heterogeneous catalysts are used in esterification processes.
Homogeneous Catalysts:
Mineral Acids: Sulfuric acid is a traditional and effective catalyst for esterification. vulcanchem.com However, it is corrosive, and its separation from the product mixture can be challenging, leading to waste generation and potential product contamination. google.com
Organometallic Catalysts: For the synthesis of some formates, such as methyl formate, nanocluster catalysts of copper, ruthenium, and platinum have shown high activity and selectivity. mdpi.com
Heterogeneous Catalysts: Heterogeneous catalysts are generally preferred in large-scale industrial processes because they are easily separated from the reaction mixture, can be reused, and are often less corrosive.
Solid Acid Catalysts: Ion-exchange resins and zeolites are common solid acid catalysts. They offer high selectivity and can be used in fixed-bed reactors, simplifying the process. google.com
Metal Oxides: Catalysts based on copper, zinc, zirconium, and aluminum have been developed for the production of methyl formate, achieving high selectivity and yield. mdpi.com For example, a Cu-B2O3/SiO2 catalyst has shown 85-91% selectivity for methyl formate. sciengine.com
Gold-Based Catalysts: Gold nanoparticles supported on materials like TiO2 have been used for the synthesis of formate esters through the aerobic oxidative coupling of alcohols and formaldehyde. nih.gov
The development of new catalytic systems focuses on improving activity, selectivity, and stability, as well as reducing the cost and environmental impact.
Interactive Data Table: Comparison of Catalytic Systems for Formate Ester Production
| Catalyst Type | Example | Phase | Advantages | Disadvantages |
| Homogeneous | Sulfuric Acid | Liquid | High activity, low cost. vulcanchem.com | Corrosive, difficult to separate, waste generation. google.com |
| Homogeneous | Nanocluster Catalysts (e.g., Cu, Ru) | Liquid | High activity and selectivity. mdpi.com | Can be expensive, potential for leaching into the product. |
| Heterogeneous | Ion-Exchange Resins | Solid | Easy separation, reusable, less corrosive. google.com | Can have lower thermal stability compared to inorganic catalysts. |
| Heterogeneous | Metal Oxides (e.g., Cu/ZnO) | Solid | High selectivity, suitable for continuous processes. mdpi.com | Can be prone to deactivation. |
| Heterogeneous | Supported Gold Nanoparticles | Solid | High efficiency under mild conditions for specific routes. nih.gov | Can be expensive. |
Modern chemical manufacturing places a strong emphasis on sustainability and waste minimization. numberanalytics.com The goal is to develop "green" processes that reduce environmental impact and improve economic viability. solubilityofthings.com
Key strategies for waste minimization in the production of this compound and related esters include:
Source Reduction: This is the most preferred method and involves modifying the process to generate less waste in the first place. texas.gov This can include optimizing reaction conditions to improve selectivity and reduce the formation of byproducts.
Catalyst Selection and Recycling: The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry in esterification. acs.org This minimizes waste associated with catalyst separation and disposal.
Solvent-Free Synthesis: Whenever possible, conducting the reaction without a solvent reduces waste and simplifies purification. acs.org
Energy Efficiency: Optimizing the process to run at lower temperatures and pressures, often enabled by highly active catalysts, reduces energy consumption. solubilityofthings.com Some companies are also integrating renewable energy sources, like solar panels, to power their operations. esterchem.co.uk
Waste Valorization: Exploring options to convert byproducts into valuable materials is another important aspect. For example, the water produced during esterification could potentially be purified and reused within the plant.
Life Cycle Assessment (LCA): A comprehensive LCA can help identify the environmental hotspots in the entire production process, from raw material sourcing to final product disposal, providing a basis for targeted improvements. solubilityofthings.com
Inventory Management: Efficient control of raw material inventory can prevent waste from expired or degraded chemicals. texas.gov
By implementing these principles, the chemical industry can move towards more sustainable production methods for compounds like this compound. wastebits.com
Future Research Directions and Emerging Trends in Isodecyl Formate Studies
Development of Novel and Efficient Synthetic Methodologies
The traditional synthesis of esters like isodecyl formate (B1220265) often relies on methods such as Fischer esterification. While effective, these methods can have drawbacks, including the need for strong acid catalysts and challenging product purification. Future research is increasingly focused on developing greener, more efficient, and highly selective synthetic methodologies.
A significant emerging trend is the utilization of carbon dioxide (CO2) as a renewable C1 building block. Research has demonstrated the O-formylation of alcohols using CO2, which can be reduced to formic acid in situ. conicet.gov.ar This in-situ-generated formic acid then autocatalytically promotes the esterification reaction, improving the rate with each cycle. conicet.gov.ar This approach not only utilizes a greenhouse gas as a raw material but also reduces the reliance on fossil-based feedstocks. conicet.gov.ar
Another promising avenue is the alcoholysis of CO2-derived formamides. mdpi.com This method provides a sustainable route to formate esters by reacting formamides with alcohols like isodecanol (B128192) over solid base catalysts. mdpi.com Studies on the synthesis of methyl formate have shown high conversion rates using catalysts such as CaO/MgO. mdpi.com The development of robust and recyclable catalysts is central to this area. For instance, ionic liquids have been successfully used as recyclable catalysts in the synthesis of other esters, achieving high yields under mild conditions and simplifying product isolation. nih.gov
Future research will likely focus on adapting these novel methodologies specifically for isodecyl formate, optimizing catalysts and reaction conditions to maximize yield, selectivity, and economic feasibility.
Table 1: Comparison of Modern Ester Synthesis Methodologies
| Methodology | Catalyst Type | Key Advantages | Example Findings | Citation(s) |
|---|---|---|---|---|
| CO2 O-Formylation | Organocatalyst (in-situ Formic Acid) | Utilizes renewable CO2; autocatalytic process improves rates; metal-free. | In situ formation of formic acid from CO2 autocatalytically promotes the reaction. | conicet.gov.ar |
| Alcoholysis of Formamides | Solid Base (e.g., CaO/MgO) | Utilizes CO2-derived feedstocks; heterogeneous catalyst allows for easy separation. | 94.5% conversion of N-formylmorpholine to methyl formate at 120 °C. | mdpi.com |
| Ionic Liquid Catalysis | Acidic Ionic Liquid | High yield and selectivity; mild reaction conditions; catalyst is recyclable. | >99% yield for dialkyl succinates; catalyst recycled 10 times without loss of activity. | nih.gov |
Advanced In Situ Spectroscopic Monitoring of this compound Reactions
A deeper understanding and optimization of the synthesis of this compound require precise monitoring of reaction kinetics and mechanisms in real time. Advanced in situ spectroscopic techniques are becoming indispensable tools for observing the complex molecular transformations as they occur.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy : These techniques are highly effective for tracking the progress of esterification by monitoring the characteristic vibrational bands of functional groups. igi-global.com The disappearance of the broad O-H stretch from the starting alcohol and the appearance of the strong C=O stretch (typically 1800-1600 cm⁻¹) and C-O stretches (typically 1300-1000 cm⁻¹) of the ester product provide a real-time kinetic profile. spectroscopyonline.com In situ FTIR has been used to study the complexation and reaction of precursors on catalyst surfaces, providing critical mechanistic data. acs.org An electrochemical cell coupled with a recycle loop through a transmission FTIR cell has been used to continuously monitor reaction progress, offering insights into reactions under electrochemical control. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : In situ NMR provides detailed structural information about reactants, intermediates, and products directly in the reaction mixture. igi-global.com It allows for the unambiguous identification and quantification of species by tracking changes in chemical shifts and peak intensities. openstax.org Studies on other methyl esters have used in situ solid-state NMR to elucidate promotional mechanisms on zeolite catalysts, confirming reaction pathways and identifying key surface species. mdpi.com
Raman Spectroscopy : This technique complements IR spectroscopy and is particularly useful for studying reactions in aqueous media. In situ Raman has been employed to study catalyst states and reaction intermediates under process conditions.
The integration of these techniques allows researchers to build comprehensive kinetic models, identify reaction bottlenecks, and elucidate complex reaction mechanisms, leading to more efficient and controlled synthetic processes for this compound.
Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Type of Information Provided | Application in Ester Synthesis | Citation(s) |
|---|---|---|---|
| FTIR Spectroscopy | Functional group analysis, reaction kinetics. | Real-time tracking of carbonyl (C=O) and C-O bond formation; monitoring reactant consumption. | igi-global.comrsc.orgmdpi.com |
| NMR Spectroscopy | Detailed molecular structure, quantification of species, atom connectivity. | Identifying reaction intermediates; elucidating reaction mechanisms and pathways. | igi-global.comopenstax.orgmdpi.com |
| Raman Spectroscopy | Vibrational modes, catalyst structure. | Complementary to IR; studying catalyst behavior and surface species during reaction. | |
Integration of Machine Learning and AI in this compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from molecule discovery to process optimization. For this compound, these computational tools offer the potential to dramatically accelerate research and development.
One of the most promising applications is in the prediction of optimal reaction conditions and synthetic procedures. Generative large language models (LLMs) are being trained on vast datasets of chemical reactions from patents and literature. mdpi.comresearchgate.netvdu.lt These models can translate a desired reaction (e.g., the esterification of isodecanol with a formic acid source) into a detailed, step-by-step experimental procedure. mdpi.comvdu.lt Studies comparing various ML algorithms have shown that models like FLAN-T5 can achieve high accuracy in predicting synthesis protocols for esterification reactions. mdpi.comresearchgate.net
Beyond procedure prediction, AI is being used for:
Retrosynthesis Analysis : AI tools can analyze the structure of a target molecule like this compound and propose plausible synthetic routes by working backward from the product. mdpi.com
Process Optimization : ML algorithms can model and optimize reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize byproducts, as demonstrated in the enzymatic synthesis of other esters.
Supply Chain and Demand Forecasting : AI technologies are also being applied to optimize supply chain management and more accurately forecast market demand for chemicals. google.com
The continued development of curated chemical reaction datasets and more sophisticated algorithms will enable researchers to design and execute the synthesis of this compound with greater speed, efficiency, and success. researchgate.net
Table 3: Performance of Machine Learning Models in Predicting Esterification Procedures
| Model | Approach | Performance Metric (BLEU Score) | Key Finding | Citation(s) |
|---|---|---|---|---|
| k-Nearest Neighbors (kNN) | Conventional ML | Lower performance | Serves as a baseline for comparison. | mdpi.comvdu.lt |
| GPT-3.5-turbo (fine-tuned) | Large Language Model | Good performance | First implementation of this model for predicting detailed esterification procedures. | mdpi.comvdu.lt |
| FLAN-T5 (fine-tuned) | Large Language Model | 51.82 (Standout performer) | Shows significant potential in enhancing reaction planning and chemical synthesis. | mdpi.comresearchgate.netvdu.lt |
Deeper Understanding of Environmental Transformation Pathways
Hydrolysis : In the presence of water, esters can hydrolyze back to their constituent alcohol and carboxylic acid. oup.com For this compound, this would yield isodecanol and formic acid. The rate of this reaction is highly dependent on pH and temperature. oup.com While generally slow for many esters under neutral environmental conditions, this pathway is a critical component of the compound's lifecycle.
Biodegradation : Microbial activity is a major driver of ester degradation in soil and water. lyellcollection.orgmdpi.com The typical biodegradation pathway involves an initial de-esterification by microbial enzymes (esterases) to form the alcohol and acid. lyellcollection.org These intermediates are then typically metabolized further. For example, long-chain alcohols can be oxidized, and formic acid can be utilized by various microorganisms, ultimately leading to mineralization into CO2 and water. lyellcollection.orgenviro.wiki
Photodegradation : Sunlight can also contribute to the breakdown of organic molecules. mdpi.com Studies on other esters, such as phthalates, have shown that photodegradation can occur via reactions with hydroxyl radicals, leading to bond cleavage and the formation of various byproducts. mdpi.comfrontiersin.org
Future studies should aim to quantify the half-life of this compound under various environmentally relevant conditions (e.g., in soil, sediment, and water) and identify the specific microbial consortia and enzymes responsible for its biodegradation. This knowledge is essential for a complete environmental risk assessment.
Exploration of this compound's Role in Green Chemistry Applications (e.g., CO2 utilization via formate chemistry)
The synthesis of this compound is itself becoming an application of green chemistry, particularly through the lens of Carbon Capture and Utilization (CCU). conicet.gov.arrsc.org The chemical industry is actively seeking ways to convert captured CO2 into valuable chemicals, and formate esters represent a promising target. researchgate.net
The core principle involves the reduction of CO2 to a formate or formic acid intermediate, which is then esterified. rsc.org Several methods for the initial CO2 reduction step are under intense investigation:
Electrochemical Reduction : Using renewable electricity, CO2 can be electrochemically reduced at a cathode to produce formate with high efficiency. researchgate.netfigshare.com Research on various catalysts, such as tin (Sn) and bismuth (Bi) based materials, has shown high faradaic efficiencies for formate production. mdpi.comnih.gov In a process producing ethyl formate, CO2 was electrochemically reduced in ethanol (B145695), with the in-situ formation of formic acid leading to esterification. figshare.com A similar process could be envisioned with isodecanol.
Catalytic Hydrogenation : CO2 can be hydrogenated to formic acid or its derivatives using homogeneous or heterogeneous catalysts. acs.org This formic acid can then be used directly in esterification.
By using CO2 as a feedstock for this compound synthesis, the chemical industry can create a value-added product that effectively sequesters carbon. This aligns with the principles of a circular economy by turning a waste product into a resource. Future research will focus on improving catalyst stability and energy efficiency to make these CO2-to-formate processes commercially viable on a large scale. nih.gov
Table 4: Research Highlights in CO2 Reduction to Formate
| Catalyst/System | Method | Key Result | Citation(s) |
|---|---|---|---|
| Sn and Pb cathodes | Electrochemical | Production of ethyl formate from CO2 in ethanol with 44% faradaic efficiency. | figshare.com |
| Carbon-supported Bi Nanoparticles | Electrochemical | 93% faradaic efficiency for formate production at -1.6 V. | mdpi.com |
| Redox-modulated Sn-Bi alloys | Electrochemical | Stable formate production for over 2400 hours with >95% faradaic efficiency. | nih.gov |
| Homogeneous Ru catalyst | Catalytic Hydrogenation | High-yield generation of formic acid from supercritical CO2. | acs.org |
Q & A
Q. How can researchers ensure ethical compliance when studying this compound’s environmental toxicity?
- Methodological Answer : Follow OECD guidelines for ecotoxicity testing (e.g., Daphnia magna acute toxicity assays). Disclose all data collection protocols, including negative controls and replication counts, in public repositories. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
